Bienvenue dans la boutique en ligne BenchChem!

PDD00031705

DNA Damage Repair Poly(ADP-ribose) Glycohydrolase (PARG) Chemical Probe Validation

Essential for DNA repair studies: The validated cell-inactive negative control for PDD00017238. Avoid experimental invalidation—substitution with active analogs introduces confounding effects. High purity (≥98%) ensures reproducible control data. Ideal for cell-based PAR accumulation assays and SAR studies.

Molecular Formula C20H22N6O3S3
Molecular Weight 490.6 g/mol
Cat. No. B8095281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDD00031705
Molecular FormulaC20H22N6O3S3
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)N(C)C4(CC4)C)N(C2=O)C5=NC=NS5
InChIInChI=1S/C20H22N6O3S3/c1-12-17(30-13(2)23-12)10-25-15-6-5-14(32(28,29)24(4)20(3)7-8-20)9-16(15)26(19(25)27)18-21-11-22-31-18/h5-6,9,11H,7-8,10H2,1-4H3
InChIKeyKWGUETFSHQZXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: A Cell-Inactive PARG Inhibitor for Validated Negative Control


1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide (CAS 2032096-45-8), also known as PDD00031705, is a benzimidazolone-core sulfonamide derivative that functions as a cell-inactive inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG) [1]. This compound is a key research tool, serving specifically as a matched negative control for the cell-active PARG inhibitor PDD00017238 . The compound is characterized by a complex heterocyclic structure incorporating a thiazole, a thiadiazole, and a benzimidazolone core, and is supplied with a high purity standard (≥98% by HPLC) to ensure reproducibility in demanding research applications .

Why Simple Substitution of PDD00031705 with Active PARG Inhibitors Is Scientifically Invalid


In PARG research, the biological activity of inhibitors can vary by several orders of magnitude based on subtle structural changes. Simple substitution of PDD00031705 with other PARG inhibitors, even close structural analogs like PDD00017238, is not scientifically valid. PDD00031705 is explicitly designed and validated as a cell-inactive, negative control compound [1]. In contrast, PDD00017238 is a potent, cell-active probe that induces poly(ADP-ribose) (PAR) chain persistence in cells . Using an active inhibitor in place of the negative control would introduce confounding pharmacological effects, invalidating the experimental control and leading to false interpretations of PARG-dependent biology. The following quantitative evidence defines the precise, measurable differences that mandate the specific use of PDD00031705 as the correct negative control.

Quantitative Evidence for PDD00031705 as a Validated Negative Control: A Comparative Analysis


PDD00031705 is a Cell-Inactive Negative Control for PARG, Unlike the Potent Inhibitor PDD00017238

PDD00031705 is a cell-inactive inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). In the same biochemical assay, the active comparator PDD00017238 shows potent inhibition with an IC50 of 40 nM . In stark contrast, PDD00031705 exhibits an IC50 > 60,000 nM (>60 µM), confirming its lack of meaningful biochemical activity [1]. This >1500-fold difference in potency defines PDD00031705's role as a negative control.

DNA Damage Repair Poly(ADP-ribose) Glycohydrolase (PARG) Chemical Probe Validation

Cellular Inactivity of PDD00031705 Confirmed by Lack of PAR Chain Induction

The cellular activity of PARG inhibitors is measured by their ability to induce persistence of poly(ADP-ribose) (PAR) chains. The active probe PDD00017238 demonstrates potent cellular activity, with an EC50 of 55 nM in a cell-based POM assay . In contrast, PDD00031705 is specifically described as 'cell-inactive' and does not induce PAR chain persistence at relevant concentrations [1]. This is further supported by published data where cells treated with 10 µM PDD00031705 show no on-target pharmacological effect [2].

DNA Damage Repair Poly(ADP-ribose) Glycohydrolase (PARG) Cell-Based Assay

Structural Basis for Differential Activity: N-Methyl vs. N-H Substitution

The critical structural difference between the active probe PDD00017238 and the inactive negative control PDD00031705 is a single N-methyl substitution on the sulfonamide nitrogen. PDD00017238 contains an N-H group, whereas PDD00031705 features an N-methyl group . This single methyl group addition is sufficient to abolish PARG inhibitory activity, as evidenced by the >1500-fold increase in IC50. This well-defined SAR provides a clear structural rationale for the compound's inactivity and validates its use as a closely matched, yet pharmacologically silent, control.

Structure-Activity Relationship (SAR) PARG Inhibitor Medicinal Chemistry

Validated Negative Control in Peer-Reviewed Literature for PARG Research

PDD00031705 is not merely an inactive analog; it is a validated negative control explicitly paired with PDD00017238 in the seminal publication that introduced these first-in-class PARG chemical probes [1]. The compound is cited and used in this capacity in subsequent peer-reviewed research, confirming its accepted role in the scientific community [2]. Vendors such as Tocris and GLPBio also market it specifically as the 'negative control for PDD 00017238' [3].

Chemical Probe Negative Control Experimental Validation

High Purity and Quality Control for Reproducible Negative Control Experiments

The compound is available from reputable vendors with a guaranteed purity of ≥98% as determined by HPLC . This high level of purity ensures that any observed biological effects (or lack thereof) are due to the compound itself and not to contaminants. The availability of batch-specific Certificates of Analysis (CoA) provides further quality assurance for rigorous experimental work . This level of quality control is essential for a compound whose primary function is to produce a negative result, where any trace of an active contaminant could invalidate the entire experiment.

Quality Control HPLC Purity Reproducibility

Best Research and Industrial Application Scenarios for PDD00031705 (1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide)


Validated Negative Control for Cell-Active PARG Inhibitor PDD00017238

PDD00031705 is the essential negative control for any experiment utilizing the cell-active PARG inhibitor PDD00017238 [1]. This paired use is standard practice to confirm that observed biological effects (e.g., PAR chain persistence, DNA repair inhibition) are specifically due to PARG inhibition and not off-target effects or vehicle toxicity. The >1500-fold difference in biochemical potency between the two compounds validates this pairing [2].

Control for Cellular Assays Measuring PARG-Dependent PAR Turnover

In cell-based assays designed to measure PARG activity (e.g., by monitoring PAR chain degradation or cellular PAR levels), PDD00031705 serves as a critical negative control [1]. While PDD00017238 treatment at 500 nM induces PAR accumulation in HeLa cells, treatment with PDD00031705 at equivalent or higher concentrations (up to 10 µM) does not [3]. This confirms that any PAR accumulation observed is a direct consequence of PARG inhibition.

Structure-Activity Relationship (SAR) Studies for PARG Inhibitor Development

The comparison between the inactive PDD00031705 (N-methyl) and the active PDD00017238 (N-H) provides a clear, quantitative SAR starting point for medicinal chemistry efforts [1][2]. Researchers developing novel PARG inhibitors can use this pair to understand the detrimental effect of N-alkylation on this scaffold, guiding the design of future analogs to avoid this activity-abrogating modification.

Differentiating PARG Inhibition from PARP Inhibition Pharmacology

The original characterization of these chemical probes demonstrated that PARG inhibition has a different pharmacological profile compared to the well-known PARP inhibitor olaparib [1]. In studies aiming to dissect the distinct roles of PARG and PARP in DNA repair, PDD00031705 is a crucial tool. It serves as the inactive control for the PARG-inhibited state, allowing researchers to directly compare the effects of PARG inhibition versus genetic knockdown or other interventions, and to contrast these effects with those of PARP inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDD00031705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.